![molecular formula C20H19N3O2 B2947182 N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide CAS No. 2034435-48-6](/img/structure/B2947182.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide, also known as BMA-10, is a chemical compound that has been studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the binding of copper ions. Copper ions are essential for many biological processes, but can also be toxic in high concentrations. This compound may act as a chelator, binding to copper ions and preventing them from causing damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its fluorescent properties and potential anti-cancer activity, it has also been shown to have antioxidant properties and to inhibit the activity of certain enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide in lab experiments is its selectivity for copper ions. This allows for the specific detection and measurement of copper ion concentrations in biological systems. However, one limitation is the potential for this compound to interfere with other metal ions or biological molecules, which could lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for research involving N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to identify any potential side effects.
Another area of interest is the development of new fluorescent probes based on the structure of this compound. By modifying the chemical structure of this compound, it may be possible to create probes that are selective for other metal ions or biological molecules.
Overall, this compound is a promising compound that has the potential to be used in a variety of scientific research applications. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Synthesemethoden
The synthesis of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide involves a series of chemical reactions. One approach involves the reaction of 2-(4-methoxyphenyl)acetic acid with thionyl chloride to form 2-(4-methoxyphenyl)acetyl chloride. This is then reacted with 2,3'-bipyridine-5-methanol to form the desired product, this compound. Other methods involve the use of different starting materials and reaction conditions.
Wissenschaftliche Forschungsanwendungen
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in various scientific research applications. One area of research is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for studying copper ion concentrations in biological systems.
Another area of research is its potential use as a therapeutic agent for the treatment of cancer. This compound has been shown to have anti-cancer properties in vitro, and further studies are needed to determine its potential as a cancer treatment in vivo.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCMDCZBYJTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



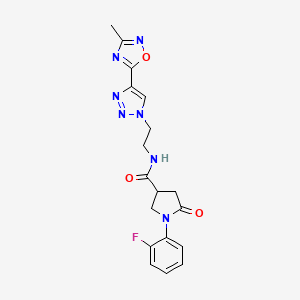
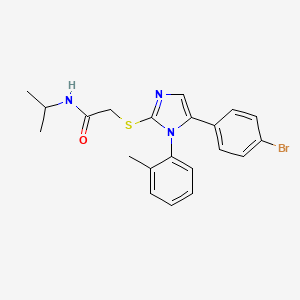

![(2e)-3-[(4-Phenoxyphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2947109.png)

![propyl 4-({8-[(dimethylamino)methyl]-7-hydroxy-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2947112.png)
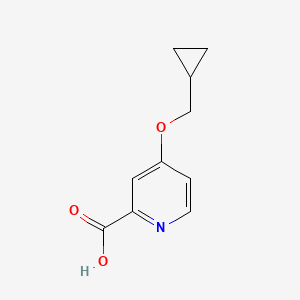

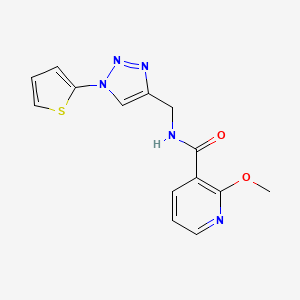
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
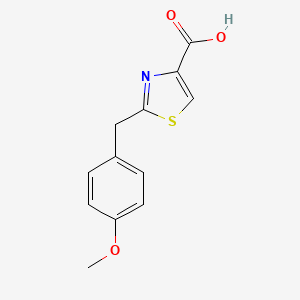
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)